molecular formula C18H18N4O5S B2404065 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate CAS No. 929972-81-6

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate

Cat. No.: B2404065
CAS No.: 929972-81-6
M. Wt: 402.43
InChI Key: CLAOCIQWWCBDLO-UHFFFAOYSA-N
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Description

The compound “1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate” belongs to the class of organic compounds known as pyrazolopyridines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are known to possess a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyridine core, a cyclopentyl group, a methyl group, a nitrobenzene group, and a sulfonate group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonate group would increase its water solubility, while the aromatic rings would contribute to its stability .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods: The compound is synthesized through cyclization reactions. For instance, dihydropyrazolo[3,4-b]pyridin-6-ones were prepared using 5-amino-1-aryl-3-methylpyrazoles and Meldrum's acid benzylidene derivatives in nitrobenzene (Quiroga et al., 1998).
  • Structural Characterization: The structural properties and reaction orientations are typically characterized by spectroscopic methods like NMR measurements (Shen et al., 2014).

Chemical Interactions and Molecular Study

  • Chemical Behavior: The compound's behavior during various chemical reactions, such as sulfonylation and acylation, has been studied. These reactions can lead to the formation of various derivatives with potential applications in different fields (Shen et al., 2014).
  • Molecular Analysis: The molecular structure and potential tautomeric forms of derivatives have been explored using techniques like density functional theory (DFT) calculations. This helps in understanding the molecular behavior in different phases (Shen et al., 2014).

Potential Biological Applications

  • Biological Activity: Derivatives of this compound have shown potential biological activities, such as antimicrobial properties. For instance, a series of pyridines and pyridine-based sulfa-drugs demonstrated significant antimicrobial activity (El‐Sayed et al., 2017).
  • Anticancer Agents: Organometallic complexes containing derivatives of the compound have been synthesized and studied for their potential as anticancer agents. Their interactions with cyclin-dependent kinases (Cdks) have been particularly noted (Stepanenko et al., 2011).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by pyrazolopyridines, this compound could be of interest in medicinal chemistry and drug discovery .

Properties

IUPAC Name

(1-cyclopentyl-4-methylpyrazolo[3,4-b]pyridin-6-yl) 3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-12-9-17(20-18-16(12)11-19-21(18)13-5-2-3-6-13)27-28(25,26)15-8-4-7-14(10-15)22(23)24/h4,7-11,13H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAOCIQWWCBDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=NN2C3CCCC3)OS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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